molecular formula C56H87N13O20 B1150829 Aspartocin D

Aspartocin D

Cat. No.: B1150829
M. Wt: 1262.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartocin D is a calcium-dependent lipopeptide antibiotic belonging to the amphomycin family, primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Structurally, it comprises a cyclic 11-residue peptide core cyclized via the β-amino group of 2,3-diaminobutyric acid (Dab2) and is N-acylated with a fatty acid (FA) chain, such as Δ3-anteiso-pentadecenoyl . Its mechanism involves disrupting bacterial cell wall synthesis by competitively binding to UptA, a protein critical for translocating the lipid carrier undecaprenyl phosphate (C55-P) during peptidoglycan biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspartocin D is obtained from the fermentation broth extraction of Streptomyces canus strain FIM0916. The extraction process involves various column chromatography techniques . The structure of this compound was elucidated using spectroscopic methods, mainly extensive nuclear magnetic resonance analysis .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces canus followed by extraction and purification using advanced chromatographic techniques. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action
Aspartocin D functions primarily by disrupting bacterial cell wall synthesis. Similar to other lipopeptides, it interacts with lipid substrates involved in this process, particularly targeting the undecaprenyl phosphate carrier protein (UptA). Research indicates that this compound competes with substrates for binding to UptA, thus inhibiting its function and preventing the translocation of lipid carriers necessary for peptidoglycan biosynthesis .

Efficacy Against Bacterial Strains

This compound exhibits significant activity against several Gram-positive bacteria, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Enterococcus faecalis

In laboratory settings, this compound has shown lower minimum inhibitory concentrations compared to traditional antibiotics such as vancomycin and bacitracin, indicating its potency as an antimicrobial agent .

Applications in Pharmaceutical Development

Antibiotic Development
The unique structure and mechanism of this compound position it as a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance. Its ability to inhibit UptA suggests potential pathways for engineering derivatives with enhanced efficacy or reduced toxicity .

Case Studies in Antibiotic Resistance

  • Study on Resistance Mechanisms
    A study demonstrated that bacteria exposed to sub-lethal concentrations of this compound developed mutations in UptA, leading to decreased susceptibility. This finding underscores the importance of understanding resistance mechanisms when developing new antibiotics .
  • Comparative Efficacy Analysis
    In comparative studies with other lipopeptides such as daptomycin and amphomycin, this compound exhibited superior binding affinity to UptA, suggesting a potentially more effective therapeutic profile against resistant strains .

Structural and Biosynthetic Insights

Biosynthetic Gene Clusters
Research into the biosynthetic pathways of this compound has revealed a complex gene cluster responsible for its production. This cluster includes genes encoding peptide synthetases and enzymes that facilitate the incorporation of non-proteinogenic amino acids, which are crucial for its unique structure . Understanding these pathways is essential for potential synthetic biology applications where engineered strains could produce modified versions of this compound with improved properties.

Structural Characterization

The structural analysis of this compound has shown that it contains specific amino acid sequences that are conserved among lipopeptides. These sequences are critical for its antimicrobial activity and interaction with target proteins in bacterial cells .

Summary Table of Applications

Application AreaDetails
Antimicrobial Activity Effective against Gram-positive bacteria; low minimum inhibitory concentrations
Mechanism of Action Inhibits UptA function by competing with substrates; disrupts cell wall synthesis
Pharmaceutical Development Potential for new antibiotic formulations; insights into resistance mechanisms
Biosynthetic Pathways Complex gene clusters identified; opportunities for synthetic biology applications
Structural Insights Unique amino acid sequences critical for function; potential for engineered derivatives

Comparison with Similar Compounds

2.1 Structural Similarities and Differences

Aspartocin D shares a conserved cyclic peptide core with other amphomycin-family lipopeptides, including Aspartocin B/C , Amphomycin , and Friulimicin B . Key variations arise in the FA side chains and peptide bond configurations:

Compound Molecular Formula Fatty Acid (FA) Chain Key Structural Features
This compound C₅₆H₈₇N₁₃O₂₀ Δ3-anteiso-pentadecenoyl Cyclic core: Asp1-cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-)
Aspartocin B C₅₅H₈₅N₁₃O₂₀ Δ3-anteiso-pentadecenoyl Identical peptide core to this compound; FA differs in branching
Aspartocin C C₅₄H₈₃N₁₃O₂₀ Δ3-iso-tetradecenoyl Shorter FA chain (14 carbons vs. 15 in Aspartocin B/D)
Amphomycin C₆₄H₁₀₃N₁₅O₂₄ Variable unsaturated FA Linear structure historically misassigned; revised to cyclic core in 2000
Friulimicin B C₅₉H₉₅N₁₅O₂₃ Δ3-iso-hexadecenoyl Asn1 instead of Asp1 in peptide core

Key Observations :

  • FA Chain Impact : Longer FA chains (e.g., Aspartocin B/D) enhance membrane insertion and target binding .
  • Calcium Dependency : All compounds show 2–8× minimum inhibitory concentration (MIC) reduction in calcium-rich media, a hallmark of amphomycin-family lipopeptides .
  • Conformational Flexibility : NMR studies reveal Aspartocin B exists in four conformers in DMSO, influenced by cis-trans isomerization of Dab2-Pip3 and Val10-Pro11 peptide bonds . Similar dynamics are hypothesized for this compound.
2.2 Functional Comparisons
2.2.1 Mechanism of Action
  • This compound & Amphomycin : Bind directly to UptA, displacing C55-P and disrupting lipid carrier recycling. This dual action—targeting both free C55-P and UptA-bound complexes—enhances efficacy .
  • Bacitracin : Targets C55-PP (pyrophosphate) via sequestration, a distinct mechanism from this compound .
  • Friulimicin B : Shares UptA-binding activity but has lower solubility due to bulkier FA chains .
2.2.2 Antimicrobial Activity
Compound MIC (μg/mL) Against MRSA Calcium Dependency Spectrum of Activity
This compound 0.5–2.0 Yes Gram-positive only
Aspartocin B 0.5–2.0 Yes Gram-positive only
Amphomycin 1.0–4.0 Yes Gram-positive, some mycobacteria
Bacitracin 4.0–16.0 No Gram-positive only

Data Sources :

2.3 Pharmacokinetic and Stability Profiles
  • Solubility: this compound is soluble in DMSO and methanol but forms aggregates in aqueous solutions, limiting bioavailability .
  • Degradation : Elevated temperatures (>70°C) cause irreversible degradation, complicating storage .
  • Resistance: No cross-resistance with β-lactams or glycopeptides, as it targets lipid carrier cycling .

Research Findings and Implications

  • UptA Binding Affinity : Native mass spectrometry shows this compound displaces C55-P from UptA at 80 µM, comparable to Amphomycin . Bacitracin, even at 200 µM, fails to compete (Fig. S8) .
  • Structural Insights: The Δ3-anteiso-pentadecenoyl FA in this compound enhances membrane penetration, explaining its lower MIC compared to Aspartocin C .
  • Clinical Potential: this compound’s activity against drug-resistant strains positions it as a candidate for combination therapies targeting peptidoglycan synthesis .

Q & A

Basic Research Questions

Q. How is Aspartocin D classified structurally among lipopeptide antibiotics, and what methods are used to determine this classification?

this compound belongs to the amphomycin family of lipopeptides, distinguished by its Asp1 residue and cyclic peptide core linked to a fatty acid (FA) moiety. Structural classification is confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy. Comparative analysis of 13C-HSQC spectra with known amphomycin-family members (e.g., aspartocin B) and alignment of FA methyl group chemical shifts (δH/δC: 0.83/11.7 and 0.82/19.6 ppm) are critical .

Q. What experimental approaches are recommended for resolving the peptide core structure of this compound?

Sequential assignment of the 11-residue cyclic peptide is achieved using 2D TOCSY and COSY spectra to identify spin systems, supplemented by NOESY spectra for sequential connectivity (e.g., HNi-1–HNi and HCαi-1–HNi contacts). The β-aminogroup cyclization at Dab2 is confirmed via 13C-HMBC and NOE contacts between Dab2 and Pip3 residues .

Q. What primary mechanisms define this compound’s antibiotic activity?

this compound disrupts bacterial cell wall synthesis by binding to undecaprenyl phosphate (C55-P) carriers, as demonstrated by ion mobility-mass spectrometry (IM-MS). Competitive binding assays show this compound displaces C55-P from UptA, with peak intensity reductions (6+ charge state) at ≥80 µM antibiotic concentration .

Advanced Research Questions

Q. How can researchers analyze the conformational dynamics of this compound in solution-phase studies?

Q. How do solvent systems influence this compound’s conformational equilibria?

DMSO stabilizes cis-isomers of Dab2-Pip3 and Val10-Pro11 bonds (dominant in conformer c), while methanol favors trans-configurations. Solvent screening with CD3OD, D2O, or acetonitrile/water mixtures is recommended to map solvent-dependent isomerization .

Q. What statistical approaches quantify conformational populations in this compound’s NMR data?

  • Peak integration : Measure relative intensities of split signals (e.g., Pro11 HCα/β shifts).
  • Relaxation dispersion modeling : Calculate exchange rates (kex) between conformers using Bloch-McConnell equations .

Q. How can researchers design studies to investigate this compound’s resistance mechanisms?

  • Mutagenesis screens : Identify UptA mutations that reduce this compound binding.
  • Lipidomics : Profile changes in bacterial membrane lipid composition post-treatment using LC-MS .

Q. Methodological Notes

  • Data Presentation : Follow guidelines for NMR tables (Roman numerals, footnotes) and IM-MS figures (color-free online versions) .
  • Ethical Compliance : Ensure conformational studies align with peer-reviewed structural databases (e.g., NCBI Genome) .

Properties

Molecular Formula

C56H87N13O20

Molecular Weight

1262.4

Appearance

Off white to fawn solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.